molecular formula C16H17N3O2 B2583737 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide CAS No. 710333-81-6

4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide

Cat. No.: B2583737
CAS No.: 710333-81-6
M. Wt: 283.331
InChI Key: JDWMOIJWPVGVQG-UHFFFAOYSA-N
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Description

4-Formyl-N-naphthalen-1-ylpiperazine-1-carboxamide is a synthetic organic compound featuring a piperazine core that is strategically functionalized with a naphthalene carboxamide group and an aldehyde (formyl) moiety. The piperazine ring is a well-established privileged scaffold in medicinal chemistry, known for its versatile role in drug discovery and its association with a broad spectrum of biological activities . The presence of the aldehyde group is of particular synthetic value, as it serves as a versatile handle for further chemical modifications through reactions such as nucleophilic addition or reductive amination, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Piperazine derivatives, especially those incorporating aryl carboxamide subunits, are frequently investigated for their potential pharmacological properties. The naphthalene group is a prominent pharmacophore that can contribute to significant binding interactions with biological targets. The specific substitution pattern on the piperazine ring in this compound suggests it is a valuable intermediate for the research and development of new therapeutic agents. Piperazine-based compounds have been reported to exhibit activities including antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, and antipsychotic effects, making this scaffold a persistent area of interest in bioorganic chemistry . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-12-18-8-10-19(11-9-18)16(21)17-15-7-3-5-13-4-1-2-6-14(13)15/h1-7,12H,8-11H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWMOIJWPVGVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide typically involves the following steps:

    Formation of Naphthalen-1-ylpiperazine: This step involves the reaction of naphthalene with piperazine under specific conditions to form N-naphthalen-1-ylpiperazine.

    Formylation: The N-naphthalen-1-ylpiperazine is then subjected to formylation using formylating agents such as formic acid or formyl chloride to introduce the formyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 4-carboxy-N-naphthalen-1-ylpiperazine-1-carboxamide

    Reduction: 4-hydroxymethyl-N-naphthalen-1-ylpiperazine-1-carboxamide

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide exhibit significant anticancer properties. A study highlighted the effectiveness of Mannich bases in targeting various cancer cell lines, including human breast cancer (MCF-7) and lung carcinoma (SK-LU-1) cells. Compounds derived from piperazine have shown enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Table 1: Anticancer Activity of Mannich Bases

CompoundCell Line TestedIC50 Value (µg/mL)Reference
This compoundMCF-7<2
Bis-Mannich BaseJurkat CellsHigher than mono-Mannich bases
Piperazine DerivativeHepG2Moderate potency

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies on related naphthalene-substituted pyrazole derivatives have demonstrated potent inhibitory effects against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Acinetobacter baumannii . This suggests that the naphthalene structure may enhance the antimicrobial efficacy of the compounds.

Table 2: Antimicrobial Efficacy

Compound TypeTarget OrganismEffectivenessReference
Naphthalene DerivativeMRSAPotent Inhibitor
Pyrazole DerivativeA. baumanniiSignificant Activity

Case Study: Anticancer Screening

In a recent screening study, a series of Mannich bases were synthesized and tested against various cancer cell lines. The results indicated that modifications to the piperazine ring significantly influenced cytotoxicity profiles, with certain derivatives exhibiting superior activity against resistant cancer types .

Research Insights on Structure–Activity Relationships

A comprehensive review on Mannich bases emphasized the importance of structural modifications in enhancing biological activity. It was noted that compounds with specific substituents on the naphthalene ring showed improved interactions with target enzymes, leading to increased potency against cancer cells .

Mechanism of Action

The mechanism of action of 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide with structurally related piperazine carboxamides and thiocarboxamides:

Compound Key Substituents Yield (%) Melting Point (°C) Key Structural Notes Reference
This compound (Target) Formyl, Naphthalen-1-yl Not reported Not reported Combines formyl (electrophilic) and bulky naphthalene; likely low solubility in polar solvents. N/A
(S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (43) Fluorophenyl, Methylpiperazine, Tetrahydronaphthalene 74 Not reported High HPLC purity (95.5%); tetrahydronaphthalene core enhances rigidity .
4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(naphthalen-2-ylmethyl)-N-propylbutan-1-amine (13f) Dichlorophenyl, Naphthalen-2-ylmethyl, Propyl 21 158–161 Lower yield due to steric hindrance; naphthalen-2-yl vs. naphthalen-1-yl alters spatial orientation .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Chlorophenyl, Ethyl Not reported Not reported Piperazine adopts chair conformation; simple aryl substituent for baseline comparisons .
4-Formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide Formyl, Nitrophenyl, Thiocarboxamide Not reported Not reported Thiocarboxamide replaces carboxamide; nitro group increases electron-withdrawing effects .
N-(4-Formylpiperazine-1-carbonothioyl)benzamide Formyl, Benzamide, Thiocarboxamide Not reported Not reported Demonstrates synthetic versatility of formylpiperazine derivatives .
Key Observations:
  • Substituent Bulkiness : The naphthalen-1-yl group in the target compound introduces significant steric bulk compared to smaller aryl groups (e.g., 4-chlorophenyl in ), likely reducing solubility in aqueous media.
  • Synthetic Challenges : Lower yields in analogs like 13f (21% ) highlight difficulties in synthesizing naphthalene-containing derivatives, possibly due to steric hindrance during coupling reactions.

Conformational and Crystallographic Insights

  • Piperazine Ring Conformation : X-ray studies of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide confirm a chair conformation for the piperazine ring, with bond lengths and angles consistent with standard piperazine derivatives . This suggests that the target compound’s piperazine ring may adopt a similar conformation.
  • Hydrogen Bonding : Crystal packing in simpler analogs (e.g., ) reveals N–H⋯O hydrogen bonds, which stabilize the solid-state structure. The target compound’s formyl group may participate in additional intermolecular interactions.

Pharmacological Implications (Inferred)

While direct pharmacological data for the target compound are unavailable, structural analogs provide clues:

  • Enzyme Inhibition : Fluorophenyl and dichlorophenyl derivatives (e.g., ) are often designed as enzyme inhibitors, leveraging aryl groups for hydrophobic binding.
  • Receptor Affinity: Naphthalene-containing piperazines (e.g., ) are explored for receptor modulation due to their planar aromatic systems, which may mimic endogenous ligands.

Biological Activity

4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H17N3O2C_{16}H_{17}N_{3}O_{2}, featuring a naphthalene ring, a piperazine ring, and a formyl group. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate enzyme activity, particularly in inhibiting enzymes involved in fungal cell wall synthesis, which suggests antifungal properties.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes in sterol biosynthesis, similar to other piperazine derivatives .
  • Oxidative Stress Modulation : It may protect cells from oxidative damage by reducing reactive oxygen species (ROS) levels, thus promoting cell survival .

Antifungal Activity

Research indicates that this compound exhibits antifungal properties by inhibiting enzymes critical for fungal growth. This was demonstrated through in vitro studies showing effective inhibition against various fungal strains.

Antioxidant Activity

The compound has been evaluated for its antioxidant potential. In cellular models, it demonstrated the ability to protect against H2O2-induced oxidative damage, indicating its potential as a therapeutic agent in oxidative stress-related disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntifungal, Antioxidant
N-naphthalen-1-ylpiperazine-1-carboxamideLacks formyl groupLower reactivity
4-formyl-N-phenylpiperazine-1-carboxamidePhenyl instead of naphthaleneDifferent pharmacological profile

Study on Antifungal Properties

In a study examining the efficacy of various compounds against Leishmania species, this compound was identified as a potent inhibitor of CYP51, an enzyme crucial for sterol biosynthesis in fungi. This inhibition correlates with reduced fungal proliferation in vitro .

Study on Oxidative Stress

Another investigation focused on the protective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results showed that it significantly reduced ROS levels and improved cell viability, suggesting its potential application in neurodegenerative disease treatment .

Q & A

Q. What are the common synthetic routes for 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. For example:
  • Step 1 : Formylation of the piperazine nitrogen using formic acid or chloroformate derivatives under reflux conditions.
  • Step 2 : Coupling with naphthalen-1-amine via carboxamide bond formation, often using coupling agents like EDCI/HOBt in anhydrous DCM .
  • Purification : Recrystallization from solvents like ethyl acetate or chloroform is critical to achieve >95% purity, as evidenced by melting point consistency (e.g., 158–161°C in related piperazine derivatives) .

Q. How is the structural conformation of this compound confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, piperazine derivatives with carboxamide groups exhibit chair conformations in the piperazine ring, confirmed by C–C bond lengths (0.93–0.97 Å) and hydrogen-bonded chains along crystallographic axes . Spectroscopic methods (¹H/¹³C NMR, IR) validate functional groups, such as the formyl peak at ~8.1 ppm in ¹H NMR .

Q. What solvents and reaction conditions optimize yield in nucleophilic substitutions?

  • Methodological Answer : Polar aprotic solvents (DMF, DCM) at 0–5°C minimize side reactions. For example, NaBH₄-mediated reductive amination in methanol achieves >90% yield in piperazine derivatives, with strict control of pH (neutral to slightly basic) to prevent decomposition .

Advanced Research Questions

Q. How do substituents on the naphthalene ring influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., electron-withdrawing vs. donating groups). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like serotonin receptors. For example, fluorinated naphthalene analogs show enhanced metabolic stability due to reduced CYP450 interactions .

Q. What experimental designs resolve contradictions in reported bioactivity data?

  • Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to distinguish direct target effects from off-target cytotoxicity. For instance, discrepancies in antioxidant activity of piperazine-carbothioamides were resolved by comparing DPPH radical scavenging (IC₅₀ = 12 µM) vs. SOD mimic assays .

Q. How to validate hydrogen-bonding networks in the solid state?

  • Methodological Answer : SC-XRD analysis combined with Hirshfeld surface calculations quantifies intermolecular interactions. In N-(4-chlorophenyl)piperazine analogs, N–H⋯O hydrogen bonds (2.8–3.0 Å) stabilize crystal packing along specific axes, confirmed by thermal analysis (TGA/DSC) .

Q. What strategies improve solubility without compromising target binding?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyethyl) via nucleophilic substitution. For example, 4-(2-hydroxyethyl)piperazine derivatives exhibit logP reductions from 3.2 to 1.8, maintaining nM-level affinity for dopamine receptors .

Q. How to predict regioselectivity in electrophilic aromatic substitution?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) map electron density on the naphthalene ring. Meta-substitution is favored in nitration reactions due to lower activation energy (ΔG‡ = 22 kcal/mol vs. 28 kcal/mol for para) .

Q. What computational tools model metabolic pathways for toxicity screening?

  • Methodological Answer : Use ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Piperazine derivatives with trifluoromethyl groups show prolonged half-lives (t₁/₂ > 6h) due to resistance to oxidative dealkylation .

Q. How to design enantioselective syntheses for chiral piperazine analogs?

  • Methodological Answer :
    Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieve >90% ee. For example, (S)-configured piperazines exhibit 10-fold higher affinity for σ₁ receptors vs. (R)-isomers .

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